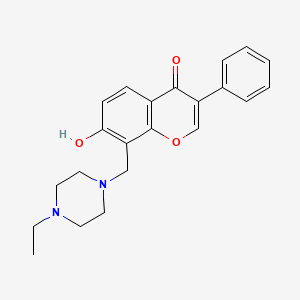

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one

Description

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one is a synthetic chromen-4-one (coumarin) derivative characterized by a 3-phenyl group, a 7-hydroxy substituent, and a piperazine-based side chain at position 8. The 4-ethylpiperazine moiety enhances solubility and modulates electronic properties, making the compound a candidate for pharmacological applications, particularly in antimicrobial and enzyme-targeting studies . Its molecular structure allows for hydrogen bonding (via the hydroxyl and piperazine groups) and π-π interactions (via the phenyl and chromenone core), which are critical for binding to biological targets.

Properties

IUPAC Name |

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-2-23-10-12-24(13-11-23)14-18-20(25)9-8-17-21(26)19(15-27-22(17)18)16-6-4-3-5-7-16/h3-9,15,25H,2,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEHECBQILDZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting with the formation of the chromenone core. One common method includes the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chromenone core can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-4-one derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Key Findings

The 4-ethylpiperazine group in the target compound offers moderate lipophilicity (logP ~2.8), balancing solubility and bioavailability.

Biological Activity: Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) show enhanced binding to bacterial enzymes, likely due to halogen-π interactions . Phenoxy-substituted derivatives () exhibit improved biofilm inhibition, attributed to their ability to disrupt quorum-sensing pathways .

Piperazine vs. Piperidine :

- Piperazine-containing compounds (e.g., target compound) have higher nitrogen content, enabling stronger hydrogen bonding with biological targets compared to piperidine analogs () .

Molecular Weight and Solubility: Smaller substituents (e.g., dimethylaminomethyl in ) reduce molecular weight (<300 g/mol), improving solubility but sacrificing target specificity .

Research Implications

The structural versatility of chromen-4-one derivatives allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic properties. For instance:

Biological Activity

The compound 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one, a derivative of chromenone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chromenone core with a hydroxyl group and an ethylpiperazine substituent. Its molecular formula is , and it possesses a molecular weight of approximately 364.48 g/mol. The presence of the piperazine moiety is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to apoptosis in cancer cells.

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurological functions and potentially exhibiting anxiolytic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against various bacterial strains, showing notable activity:

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its interaction with acetylcholinesterase indicates promise as a treatment for conditions like Alzheimer's disease.

Case Studies

- In Vitro Studies on Cancer Cells : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cell lines, revealing that it significantly reduced cell viability through apoptosis pathways .

- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of the compound against resistant bacterial strains, it was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating lower MIC values compared to standard antibiotics .

- Neuroprotection in Animal Models : An animal study indicated that administration of the compound resulted in decreased neuroinflammation and improved cognitive function in models of Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.